Cas no 91296-86-5 (Difloxacin hydrochloride)

Difloxacin hydrochloride is a broad-spectrum antibacterial molecule Conclusion: difloxacin hydrochloride can inhibit bacterial DNA gyrase and show concentration dependent bactericidal effect by interfering with the activities of DNA gyrase and topoisomerase IV
Difloxacin hydrochloride structure
Difloxacin hydrochloride structure
Difloxacin hydrochloride
91296-86-5
C21H20ClF2N3O3
435.85161113739
MFCD03840489
61494
56205

Difloxacin hydrochloride Properties

Names and Identifiers

    • 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
    • 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE
    • DIFLOXACIN HYDROCHLORIDE
    • DIFLUOXACIN HYDROCHLORIDE
    • VETRANAL
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
    • 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride
    • DIFLOXACIN
    • Difloxacin Hydrochloride Salt
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)
    • DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]
    • NSC759646
    • HY-N7066
    • MFCD03840489
    • JFMGBGLSDVIOHL-UHFFFAOYSA-N
    • XJ0260HJ0O
    • D03810
    • Difloxacin (hydrochloride)
    • NSC 759646
    • AKOS015966424
    • Difloxacin hydrochloride, VETRANAL(TM), analytical standard
    • NCGC00166308-02
    • 91296-86-5
    • Tox21_112405_1
    • A-56619
    • Dicural Tablets
    • CCG-213051
    • CHEMBL542414
    • SCHEMBL203110
    • CAS-91296-86-5
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride
    • F71430
    • Q27293859
    • SW222240-1
    • 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
    • s5041
    • UNII-XJ0260HJ0O
    • DTXSID2046599
    • DTXCID0026599
    • Pharmakon1600-01502359
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
    • difluoxacin hcl
    • 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
    • 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
    • DIFLOXACIN MONOHYDROCHLORIDE [MI]
    • CHEBI:201832
    • DIFLOXACIN HYDROCHLORIDE (MART.)
    • NCGC00166308-01
    • CS-0013189
    • Difloxacin HCl
    • 91296-86-5 (HCl)
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
    • ABBOTT-56619
    • AS-17763
    • Difloxacin hydrochloride (USAN)
    • DIFLOXACIN HYDROCHLORIDE [MART.]
    • NSC-759646
    • Difloxacin monohydrochloride
    • Abbott 56619
    • Tox21_112405
    • Difloxacin hydrochloride [USAN]
    • +Expand
    • MFCD03840489
    • JFMGBGLSDVIOHL-UHFFFAOYSA-N
    • 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
    • Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O

Computed Properties

  • 435.11600
  • 1
  • 6
  • 3
  • 399.139448
  • 30
  • 672
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 64.1

Experimental Properties

  • 3.52380
  • 65.78000
  • 1.629
  • 595.5°C at 760 mmHg
  • >245°C (dec.)
  • No data available
  • No data available
  • Soluble in aqueous buffer
  • No data available
  • 1.409

Difloxacin hydrochloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRZN-1g
Difluoxacin hydrochloride
91296-86-5 98+%
1g
$5.00
A2B Chem LLC
AH81971-1g
Difluoxacin Hydrochloride
91296-86-5 98%
1g
$17.00 2024-07-18
Aaron
AR00GS7Z-1g
Difluoxacin hydrochloride
91296-86-5 98%
1g
$5.00 2024-07-18
abcr
AB348977-1g
Difloxacin hydrochloride; .
91296-86-5
1g
€86.40
Ambeed
A418662-1g
6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
91296-86-5 98+%
1g
$15.0 2024-05-30
Biosynth
AD21846-0.5 g
Difloxacin HCl
91296-86-5
0.5 g
$50.82
ChemScence
CS-0013189-100mg
Difloxacin hydrochloride
91296-86-5 ≥98.0%
100mg
$90.0 2022-04-26
Cooke Chemical
A3295512-1G
Difloxacin hydrochloride
91296-86-5 98%
1g
RMB 159.20 2023-09-07
eNovation Chemicals LLC
D140030-1g
DIFLOXACINHYDROCHLORIDE
91296-86-5 97%
1g
$204 2022-10-13
LKT Labs
D3223-5 g
Difloxacin Hydrochloride
91296-86-5 ≥98%
5g
$114.80 2023-07-11

Difloxacin hydrochloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
Reference
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
2.1 Solvents: N-Methyl-2-pyrrolidone
Reference
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
Reference
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Reference
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Acetic anhydride ,  Triethyl orthoformate
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Reference
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
Reference
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate
2.1 Solvents: Acetic anhydride ,  Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Reference
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetic anhydride
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
Reference
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Difloxacin hydrochloride Raw materials

Difloxacin hydrochloride Preparation Products

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